N-(3-methylpyridin-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilaprazole , is a heterocyclic compound with a pyrazole core. It has garnered interest due to its diverse pharmacological activities. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes: The synthesis of Ilaprazole involves several steps. One common synthetic route is as follows:
Ethyl 6-cyanonicotinate (4): Start with 3-(ethoxycarbonyl)pyridine N-oxide, and react it with trimethylsilyl cyanide and triethylamine in acetonitrile (ACN) under reflux conditions. This step yields the key intermediate, ethyl 6-cyanonicotinate.
Subsequent Steps: Further transformations lead to the formation of the pyrazole core, ultimately resulting in Ilaprazole.
Industrial Production: The industrial production methods for Ilaprazole involve large-scale synthesis, purification, and formulation to create pharmaceutical-grade products.
Chemical Reactions Analysis
Ilaprazole can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the pyrazole ring can be replaced. Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
Ilaprazole finds applications in:
Gastroenterology: It is used as a proton pump inhibitor (PPI) to treat acid-related disorders.
Anti-ulcer Activity: Ilaprazole inhibits gastric acid secretion, making it effective against ulcers.
Anti-fibrotic Properties: Recent studies suggest its potential as an anti-fibrotic agent.
Mechanism of Action
Ilaprazole’s mechanism involves inhibiting the proton pump (H+/K±ATPase) in gastric parietal cells. By reducing acid secretion, it alleviates symptoms associated with acid reflux and ulcers.
Comparison with Similar Compounds
Ilaprazole stands out due to its unique structure and anti-fibrotic properties. Similar compounds include other proton pump inhibitors (e.g., omeprazole, esomeprazole) and pyrazole derivatives (e.g., rabeprazole).
Properties
Molecular Formula |
C20H17N5O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-phenyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-15-8-7-11-21-18(15)23-19(26)17-14-22-25(16-9-3-2-4-10-16)20(17)24-12-5-6-13-24/h2-14H,1H3,(H,21,23,26) |
InChI Key |
ZZNAGXYHABUVSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.